molecular formula C21H17N5O B2497910 N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2,2-diphenylacetamide CAS No. 1448131-68-7

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2,2-diphenylacetamide

Cat. No. B2497910
CAS RN: 1448131-68-7
M. Wt: 355.401
InChI Key: OBDGYSHNYYPBBE-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Therapeutic Potential

Imidazole, a core component of this compound, is known for its broad range of chemical and biological properties . It has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antimicrobial Activity

Compounds containing imidazole and pyrimidine derivatives have been synthesized and widely screened for their biological activities . These heterocycles have found diverse pharmacological applications as antibacterial agents .

Antitubercular Activity

Imidazole containing compounds have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis . A specific example includes the synthesis of 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole, which was evaluated for anti-tubercular activity .

Antifungal Activity

Imidazole derivatives have been reported to exhibit antifungal properties . This suggests that “N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2,2-diphenylacetamide” could potentially be used in the development of antifungal drugs.

Anticancer Activity

Imidazole derivatives have been reported to exhibit anticancer properties . This suggests that “N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2,2-diphenylacetamide” could potentially be used in the development of anticancer drugs.

Anti-inflammatory Activity

Imidazole derivatives have been reported to exhibit anti-inflammatory properties . This suggests that “N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2,2-diphenylacetamide” could potentially be used in the development of anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of imidazole-containing compounds can vary widely depending on the specific compound and its intended use. For example, some imidazole derivatives have been found to inhibit the dimerization of inducible nitric oxide synthase (iNOS), thereby blocking NO production .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, the development of new imidazole-containing compounds for various therapeutic applications is a promising area of research.

properties

IUPAC Name

N-(6-imidazol-1-ylpyrimidin-4-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O/c27-21(25-18-13-19(24-14-23-18)26-12-11-22-15-26)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-15,20H,(H,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDGYSHNYYPBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC(=NC=N3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2,2-diphenylacetamide

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